molecular formula C9H8ClN3O2 B6245934 4-aminocinnoline-3-carboxylic acid hydrochloride CAS No. 2408968-52-3

4-aminocinnoline-3-carboxylic acid hydrochloride

Cat. No.: B6245934
CAS No.: 2408968-52-3
M. Wt: 225.63 g/mol
InChI Key: MJFKKLLORUDBJC-UHFFFAOYSA-N
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Description

4-Aminocinnoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H7N3O2·HCl It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminocinnoline-3-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as aniline and ethyl cyanoacetate.

  • Condensation Reaction: These materials undergo a condensation reaction in the presence of a catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the cinnoline ring structure.

  • Hydrolysis and Acidification: The resulting compound is hydrolyzed and acidified to yield this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in achieving large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminocinnoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amino and carboxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 4-aminocinnoline-3-carboxylic acid oxalate.

  • Reduction Products: Reduction can produce 4-aminocinnoline-3-carboxylic acid amine derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted cinnolines.

Scientific Research Applications

4-Aminocinnoline-3-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-aminocinnoline-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

4-Aminocinnoline-3-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 4-Aminocinnoline, 3-Cinnolinecarboxylic acid, 4-Aminocinnoline-3-carboxamide.

  • Uniqueness: Unlike its analogs, this compound has a distinct combination of functional groups that contribute to its unique chemical and biological properties.

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Properties

CAS No.

2408968-52-3

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

4-aminocinnoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H

InChI Key

MJFKKLLORUDBJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N.Cl

Purity

95

Origin of Product

United States

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